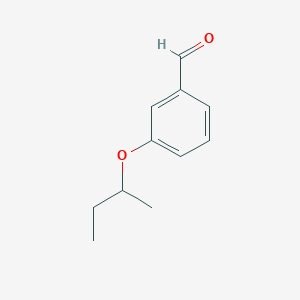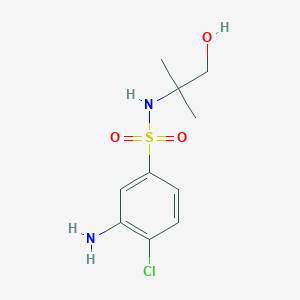
3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide, commonly known as AC-220 or BAC-220, is a widely used synthetic compound that has a variety of applications in the fields of scientific research, medical diagnosis, and drug development. AC-220 is a sulfonamide-based compound that is composed of an amine group and a chlorine atom connected to a benzene ring. This compound has been studied for its potential therapeutic applications and has been used as a model compound for the development of new drugs.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Studies
- The crystal and molecular structures of related benzenesulfonamide derivatives have been investigated, providing insights into their tautomeric forms and acid-base equilibrium constants. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Kovalchukova et al., 2013).
Photodynamic Therapy and Cancer Treatment
- Benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. Their properties as photosensitizers, including high singlet oxygen quantum yield and fluorescence properties, make them promising candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Properties
- Novel benzenesulfonamide compounds have shown potent antifungal activity, particularly against strains like Aspergillus niger and Aspergillus flavus. This highlights their potential use in developing new antifungal agents (Gupta & Halve, 2015).
Structural Characterization and Synthesis
- The synthesis and structural characterization of various benzenesulfonamide compounds provide foundational knowledge for exploring their applications in different scientific areas. These studies often involve detailed analysis using techniques like X-ray diffraction and NMR spectroscopy (Naganagowda & Petsom, 2011).
Pharmacological Studies
- While specific studies on 3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide might be limited, its related compounds have been examined for various pharmacological applications, including as carbonic anhydrase inhibitors and potential anticancer agents. These studies contribute to the broader understanding of the compound's potential uses in medical science (Murugesan et al., 1998).
Corrosion Inhibition
- Certain benzenesulfonamide derivatives have been evaluated for their efficacy in inhibiting corrosion, particularly in metal environments exposed to strong acids. This indicates their potential use in industrial applications for protecting materials against corrosion (Al-amiery et al., 2020).
Propiedades
IUPAC Name |
3-amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-10(2,6-14)13-17(15,16)7-3-4-8(11)9(12)5-7/h3-5,13-14H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSLEHXIIRBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



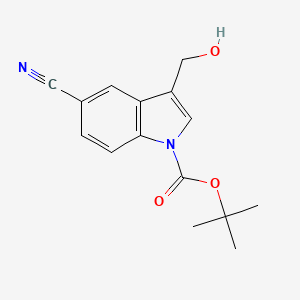
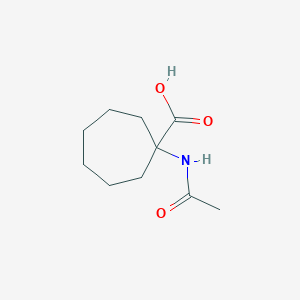
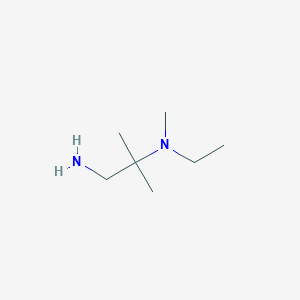
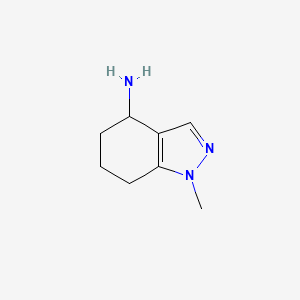
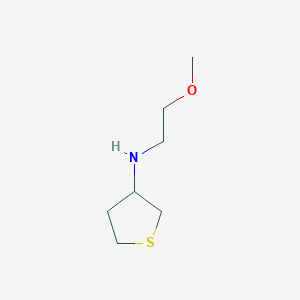
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
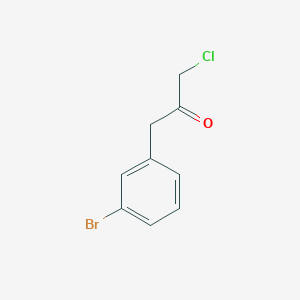
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
